![molecular formula C18H20N2O2 B379395 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B379395.png)
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and 2-methoxymethylbenzaldehyde.
Condensation Reaction: The o-toluidine undergoes a condensation reaction with 2-methoxymethylbenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions to form the benzimidazole core.
Etherification: The final step involves the etherification of the benzimidazole core with 2-chloroethanol to introduce the 2-o-tolyloxy-ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-benzoimidazole: Lacks the methoxymethyl and 2-o-tolyloxy-ethyl groups.
2-Ethyl-1H-benzoimidazole: Contains an ethyl group instead of the methoxymethyl group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of the 2-o-tolyloxy-ethyl group.
Uniqueness
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is unique due to the presence of both the methoxymethyl and 2-o-tolyloxy-ethyl groups, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4g/mol |
Nom IUPAC |
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-3-6-10-17(14)22-12-11-20-16-9-5-4-8-15(16)19-18(20)13-21-2/h3-10H,11-13H2,1-2H3 |
Clé InChI |
NKFRRLLMZYDISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2COC |
SMILES canonique |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379312.png)
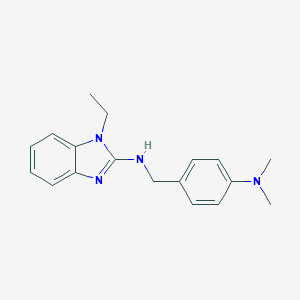
![N-[4-(dimethylamino)benzyl]-1-isopropyl-1H-benzimidazol-2-amine](/img/structure/B379314.png)
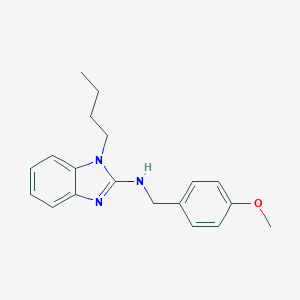
![N-[4-(dimethylamino)benzyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B379317.png)
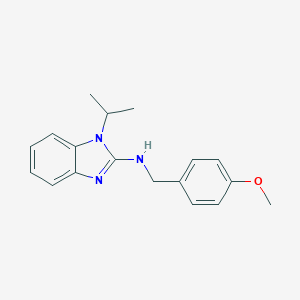
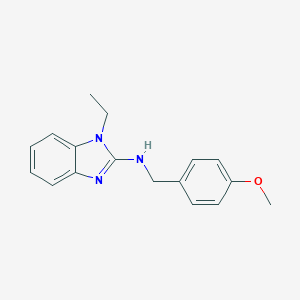
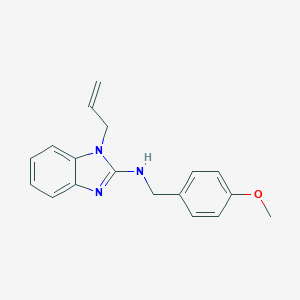
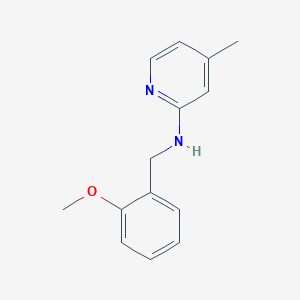
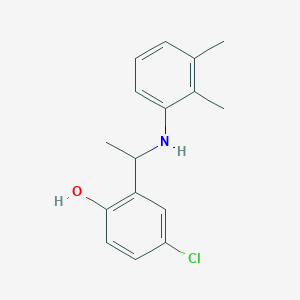
![4-Chloro-2-[1-(2,6-dimethylanilino)ethyl]phenol](/img/structure/B379326.png)
![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![N-[2-[(4-iodoanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379328.png)
![4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B379332.png)
